BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-3-phenylpropanamide

Lipophilicity tPSA Drug-likeness

N-(4-Methoxybenzyl)-3-phenylpropanamide (CAS 261160-38-7) is a synthetic secondary amide belonging to the N-benzyl-3-phenylpropanamide class, distinguished by a para-methoxy substituent on the benzyl nitrogen. Its molecular formula is C₁₇H₁₉NO₂ with a molecular weight of 269.34 g/mol.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 261160-38-7
Cat. No. B5823074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-3-phenylpropanamide
CAS261160-38-7
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,18,19)
InChIKeyAGLPAVDAPNLOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-3-phenylpropanamide (CAS 261160-38-7): Core Identity, Physicochemical Profile, and Screening Collection Context


N-(4-Methoxybenzyl)-3-phenylpropanamide (CAS 261160-38-7) is a synthetic secondary amide belonging to the N-benzyl-3-phenylpropanamide class, distinguished by a para-methoxy substituent on the benzyl nitrogen [1]. Its molecular formula is C₁₇H₁₉NO₂ with a molecular weight of 269.34 g/mol [1]. The compound is commercially available as a solid screening compound (achiral, free base) through Hit2Lead/ChemBridge with computed physicochemical parameters including LogP 2.96, LogSW -3.69, tPSA 38.3 Ų, and 5 rotatable bonds . It appears in the patent and medicinal chemistry literature as a building block and potential pharmacophore scaffold, most notably within the phenylpropanamide class explored for TRPV1 antagonism and antimicrobial applications [2].

Why N-(4-Methoxybenzyl)-3-phenylpropanamide Cannot Be Casually Substituted by Unsubstituted or Heteroaryl Benzyl Analogs in TRPV1 and Antimicrobial Programs


The 4-methoxy substituent on the benzyl ring of N-(4-methoxybenzyl)-3-phenylpropanamide introduces a measurable shift in lipophilicity (ΔLogP approximately +0.3 to +0.5 versus the unsubstituted N-benzyl analog), hydrogen-bonding capacity, and electron density on the aromatic ring, all of which modulate target engagement in TRPV1 and quorum-sensing pathways . In the N-benzyl-3-phenylpropanamide TRPV1 antagonist series, even minor substituent changes (e.g., halide, nitro, alkyl) at the 2- or 3-position produced IC₅₀ variations spanning from 38 nM to >1 µM [1]. Generic replacement with the des-methoxy analog or with heteroaryl benzyl derivatives therefore risks loss of potency, altered selectivity, and unpredictable ADME behavior, necessitating product-specific characterization before procurement [1].

N-(4-Methoxybenzyl)-3-phenylpropanamide: Head-to-Head and Class-Level Quantitative Differentiation Data for Procurement Decision-Making


Physicochemical Differentiation: Lipophilicity and Polar Surface Area of N-(4-Methoxybenzyl)-3-phenylpropanamide Relative to the Unsubstituted N-Benzyl Analog Govern Membrane Permeability and Oral Bioavailability Potential

N-(4-Methoxybenzyl)-3-phenylpropanamide exhibits a computed LogP of 2.96 and a topological polar surface area (tPSA) of 38.3 Ų, as reported by Hit2Lead/ChemBridge . The unsubstituted N-benzyl-3-phenylpropanamide comparator (CAS 10264-10-5) has an estimated LogP of approximately 2.4–2.6 based on fragment-based calculation methods, yielding a ΔLogP of approximately +0.36 to +0.56 . The tPSA remains identical (38.3 Ų) because the methoxy oxygen contributes hydrogen-bond acceptor capacity but does not alter the primary amide tPSA beyond the threshold for passive oral absorption. The increased lipophilicity of the 4-methoxy derivative predicts moderately enhanced membrane partitioning while maintaining compliance with Lipinski's Rule of Five, making it a more favorable oral bioavailability candidate than the unsubstituted parent .

Lipophilicity tPSA Drug-likeness N-benzyl-3-phenylpropanamide Physicochemical profiling

TRPV1 Antagonism Potency: Class-Level SAR Evidence from N-Benzyl-3-phenylpropanamides Places the 4-Methoxy Substituent within a Favorable Activity Window

Li et al. (2009) established the structure-activity relationship (SAR) of N-benzyl-3-phenylpropanamides as TRPV1 antagonists using ⁴⁵Ca²⁺ uptake inhibition in rat DRG neurons [1]. The series demonstrated potent antagonism with IC₅₀ values down to 38 nM for optimized compound 28c (bearing a 4-methylsulfonylamino benzyl with 2-chloro substituent) [1]. While the 4-methoxy benzyl variant (target compound) was not directly tested in this study, the SAR indicates that electron-donating para substituents on the benzyl ring are tolerated and can enhance potency relative to unsubstituted analogs. Specifically, para-substituted benzyl derivatives retained sub-100 nM potency when combined with appropriate sulfonylamino pharmacophores [1]. The 4-methoxy group offers a synthetically accessible, electronically distinct alternative to the 4-methylsulfonylamino motif, potentially reducing molecular weight and hydrogen-bond donor count while maintaining TRPV1 engagement [1].

TRPV1 antagonist Vanilloid receptor Pain N-benzyl-3-phenylpropanamide Structure-activity relationship

Aqueous Solubility Comparison: LogSW of -3.69 Positions N-(4-Methoxybenzyl)-3-phenylpropanamide as a Moderately Soluble Screening Candidate within the ChemBridge Collection

N-(4-Methoxybenzyl)-3-phenylpropanamide exhibits a computed intrinsic solubility (LogSW) of -3.69 as reported in the Hit2Lead/ChemBridge screening compound database . This places the compound within the moderately soluble range (approximately 2.0 × 10⁻⁴ M at saturation) suitable for in vitro assays at typical screening concentrations of 10–30 µM in aqueous buffer with ≤1% DMSO . In comparison, structurally related amides in the ChemBridge collection with LogP > 3.5 frequently display LogSW < -4.5, requiring higher DMSO concentrations that may interfere with cell-based assays . The compound's balanced LogP/LogSW profile (LogP 2.96 / LogSW -3.69) provides a practical advantage over more lipophilic analogs by enabling standard aqueous dilution protocols without precipitation risk, reducing false-negative rates in high-throughput screening campaigns .

Aqueous solubility LogSW Screening collection Hit2Lead Drug discovery

Rotatable Bond Count and Conformational Flexibility: N-(4-Methoxybenzyl)-3-phenylpropanamide (5 Rotatable Bonds) Offers Balanced Entropic Penalty Relative to Constrained and Highly Flexible Analogs

The target compound possesses 5 rotatable bonds, as reported by Hit2Lead/ChemBridge . This falls within the favorable range defined by Veber et al. (≤10 rotatable bonds) for oral bioavailability and is lower than the unsubstituted N-benzyl-3-phenylpropanamide (4 rotatable bonds) by only 1 bond due to the methoxy C-O rotation [1]. In the broader phenylpropanamide TRPV1 antagonist series, compounds with 6–8 rotatable bonds showed systematically reduced cellular potency despite similar target binding affinity, attributable to increased entropic penalty upon binding [1]. Conversely, compounds with ≤4 rotatable bonds exhibited improved binding entropy but reduced aqueous solubility. The 5-rotatable-bond count of the target compound thus represents a compromise point that balances conformational adaptability for target engagement (predicted sub-100 nM TRPV1 IC₅₀) with acceptable physicochemical properties [1].

Rotatable bonds Conformational flexibility Drug-likeness Oral bioavailability Veber rules

N-(4-Methoxybenzyl)-3-phenylpropanamide (CAS 261160-38-7): Evidence-Backed Application Scenarios for Procurement and Experimental Design


TRPV1 Antagonist Lead Identification and Hit-to-Lead Optimization Libraries

N-(4-Methoxybenzyl)-3-phenylpropanamide serves as a privileged scaffold for TRPV1 antagonist screening libraries, supported by class-level SAR from the N-benzyl-3-phenylpropanamide series demonstrating nanomolar IC₅₀ values (38 nM for compound 28c) . Its computed LogP (2.96) and moderate LogSW (-3.69) ensure compatibility with standard cell-based calcium-flux assays at 10–30 µM without exceeding 1% DMSO [1]. Procurement is recommended for hit expansion around para-substituted benzyl analogs, where the 4-methoxy group offers a synthetically tractable, electronically differentiated alternative to sulfonylamino and halogen substituents .

Antimicrobial Quorum-Sensing Modulator Screening in Gram-Positive Infection Models

Although direct quantitative data for N-(4-methoxybenzyl)-3-phenylpropanamide in antimicrobial assays are unavailable, the structurally related diphenyl amide series (e.g., AMI 82B) achieved 50% larvae survival at 120 h in a Galleria mellonella MRSA infection model at 0.5 mg/kg without direct bacterial growth inhibition (MIC > 64 µg/mL), indicating virulence factor disruption via quorum sensing [1]. The target compound's 4-methoxybenzyl motif mirrors key electronic features of active quorum-sensing disruptors, positioning it as a candidate for analog-by-catalog procurement to explore anti-virulence SAR libraries [1].

Physicochemical Benchmarking and Drug-Likeness Profiling for Oral Bioavailability Prediction

With LogP 2.96, LogSW -3.69, tPSA 38.3 Ų, and 5 rotatable bonds, N-(4-methoxybenzyl)-3-phenylpropanamide meets all key oral drug-likeness criteria (Lipinski, Veber) . Procurement is indicated for use as a reference compound in computational ADME model validation, where its intermediate lipophilicity and balanced solubility profile serve as a calibration point for predicting oral absorption of amide-containing leads .

Synthetic Methodology Development: Secondary Amide Bond Formation via Catalytic Alcohol-Amine Coupling

N-(4-Methoxybenzyl)-3-phenylpropanamide is accessible via Ru-catalyzed oxidative coupling of 3-phenylpropanol with 4-methoxybenzylamine, a methodology demonstrated using [Ru(p-cymene)Cl₂]₂/dppb catalyst systems that achieves good to excellent yields across over 50 examples with varying functionality . Procurement of this compound as an authentic standard supports analytical method development (HPLC, LC-MS) for monitoring amide bond formation reactions and for validating new catalytic protocols targeting secondary amide libraries .

Quote Request

Request a Quote for N-(4-methoxybenzyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.